
C15H29IN2O2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C15H29IN2O2 is an organic molecule that contains carbon, hydrogen, iodine, nitrogen, and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C15H29IN2O2 typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile
Amidation Reactions: The formation of amide bonds is a crucial step in the synthesis of this compound. This can be achieved by reacting an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.
Oxidation Reactions: The introduction of oxygen-containing functional groups can be achieved through oxidation reactions. For example, the oxidation of an alcohol to a ketone or aldehyde can be carried out using reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of This compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
C15H29IN2O2: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodine atom in the compound can be substituted by other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently employed.
Substitution: Nucleophiles such as sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
科学的研究の応用
C15H29IN2O2: has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of C15H29IN2O2 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to trigger specific cellular responses.
類似化合物との比較
C15H29IN2O2: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar molecular structures or functional groups. For example:
C15H29BrN2O2: A bromine-containing analog with similar chemical properties.
C15H29ClN2O2: A chlorine-containing analog with comparable reactivity.
C15H29FN2O2: A fluorine-containing analog with distinct biological activities.
The uniqueness of This compound lies in its specific combination of functional groups and the presence of iodine, which imparts unique chemical and biological properties.
特性
分子式 |
C15H29IN2O2 |
|---|---|
分子量 |
396.31 g/mol |
IUPAC名 |
(1E)-8-(1-methylazepan-1-ium-1-yl)-1-oxidoiminooctan-2-one;hydroiodide |
InChI |
InChI=1S/C15H28N2O2.HI/c1-17(12-8-4-5-9-13-17)11-7-3-2-6-10-15(18)14-16-19;/h14H,2-13H2,1H3;1H |
InChIキー |
XRRCBEUGTWEYMG-UHFFFAOYSA-N |
異性体SMILES |
C[N+]1(CCCCCC1)CCCCCCC(=O)/C=N/[O-].I |
正規SMILES |
C[N+]1(CCCCCC1)CCCCCCC(=O)C=N[O-].I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



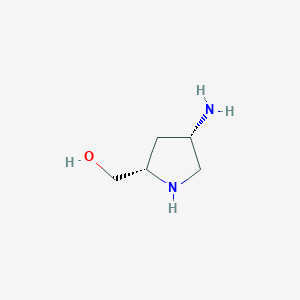
![4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine](/img/structure/B12638731.png)
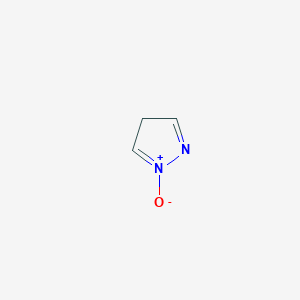
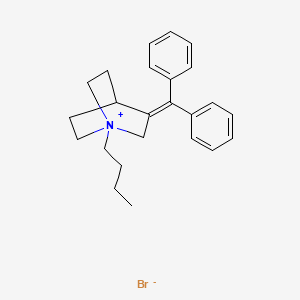
![(3aS,4R,9aS,9bR)-2-(4-bromophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12638738.png)
![7-Isoquinolinecarboxamide, 2-[3-(2,4-dimethoxyphenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12638739.png)
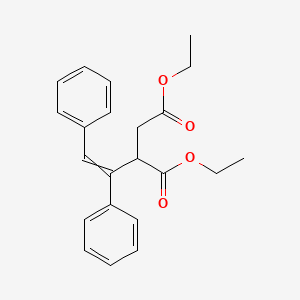
![2-(9H-carbazol-4-yloxy)-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoic acid](/img/structure/B12638748.png)
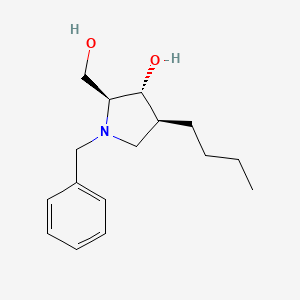
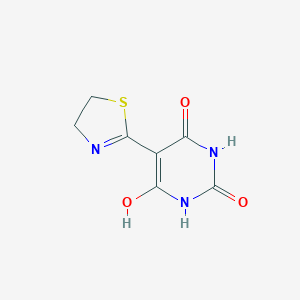
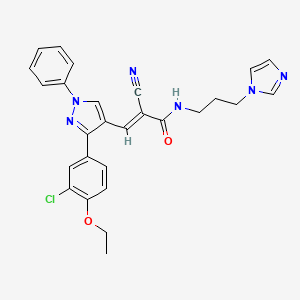
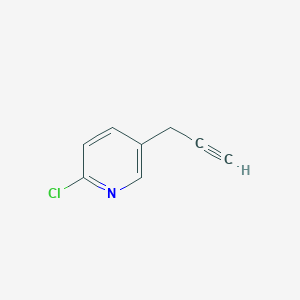
![3,3'-(Hydroxyimino)bis[1-(3-chloro-2-methylphenyl)pyrrolidine-2,5-dione]](/img/structure/B12638801.png)
